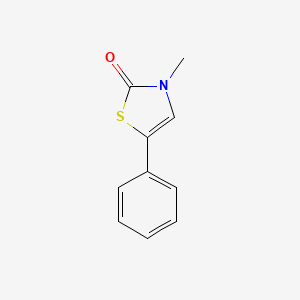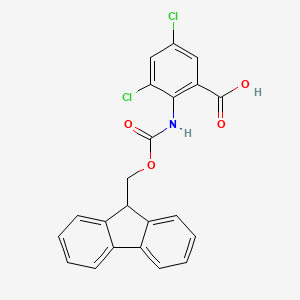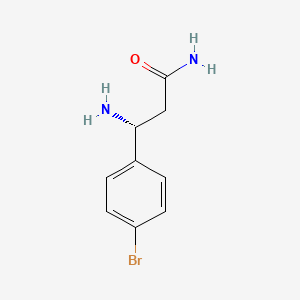
6-Ethynyl-1,4-dioxepan-6-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethynyl-1,4-dioxepan-6-amine hydrochloride is a chemical compound that belongs to the family of heterocyclic compounds containing a 1,4-dioxepane skeleton. It has the molecular formula C7H12ClNO2 and a molecular weight of 177.6 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethynyl-1,4-dioxepan-6-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group could yield carboxylic acids or ketones, while substitution reactions involving the amine group could produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for studying biochemical pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Ethynyl-1,4-dioxepan-6-amine hydrochloride would depend on its specific interactions with molecular targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound’s effects could be mediated through pathways involving these targets, leading to changes in cellular processes or biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxepane: A simpler analog without the ethynyl and amine groups.
6-Ethynyl-1,4-dioxane: Similar structure but with a different ring system.
6-Amino-1,4-dioxepane: Lacks the ethynyl group but contains the amine functionality.
Uniqueness
6-Ethynyl-1,4-dioxepan-6-amine hydrochloride is unique due to the presence of both the ethynyl and amine groups on the 1,4-dioxepane ring. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C7H12ClNO2 |
|---|---|
Peso molecular |
177.63 g/mol |
Nombre IUPAC |
6-ethynyl-1,4-dioxepan-6-amine;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-2-7(8)5-9-3-4-10-6-7;/h1H,3-6,8H2;1H |
Clave InChI |
MXNXHQIPQSNVLR-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(COCCOC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2',3,5'-trimethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B15300819.png)
![Ethyl 1-[hydroxy(2-methyl-1,3-thiazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15300821.png)
![1-({3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine hydrochloride](/img/structure/B15300830.png)

![2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B15300850.png)
![2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15300855.png)
![tert-Butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15300856.png)


![1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B15300879.png)




